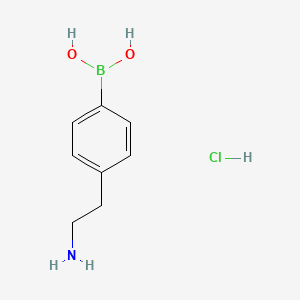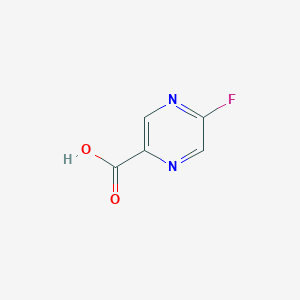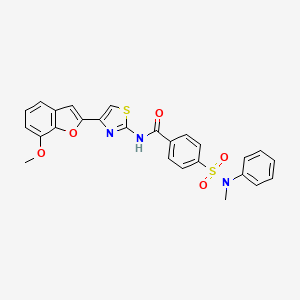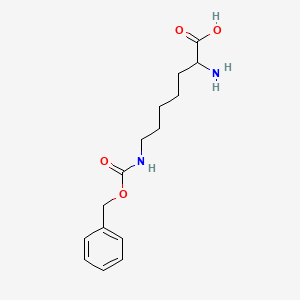
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (abbreviated as 2-DCPA) is a synthetic compound of interest for its potential applications in scientific research. It is a member of the amide family of compounds, and has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
作用機序
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential mechanism of action. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may act by blocking the action of certain hormones involved in the regulation of fat and cholesterol metabolism.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its biochemical and physiological effects. Studies have shown that it may have a beneficial effect on lipid and cholesterol metabolism. It has been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may reduce cholesterol levels in the blood and reduce the risk of cardiovascular disease. It has also been suggested that it may have beneficial effects on weight loss and glucose metabolism.
実験室実験の利点と制限
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to handle and use in laboratory experiments. However, it is important to note that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic compound, and its effects may not necessarily be the same as those of natural compounds.
将来の方向性
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of great potential for use in scientific research. Potential future directions for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. Other potential future directions include studying its effects on other metabolic processes, such as glucose metabolism, and its potential for use in drug delivery systems. Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications.
合成法
The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been described in detail in the literature. It can be synthesized from the reaction of 3,4-dichlorophenylacetic acid and 2-phenylsulfanyl ethanol in the presence of acetic anhydride and pyridine. The reaction is carried out in a two-step process, first with the formation of an intermediate compound, followed by a second step to form the final product. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm.
科学的研究の応用
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used to study its mechanism of action, as well as to investigate potential therapeutic applications.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBRAYORVEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2788698.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2788704.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)





